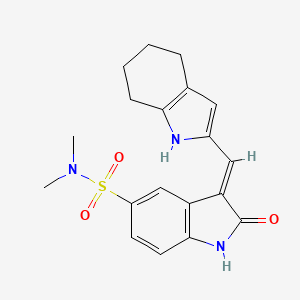

(3E)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide

Description

Molecular Architecture and Stereochemical Properties

SU-6656 features a bis-heterocyclic scaffold comprising:

- A methylidene-bridged indolizidine system (4,5,6,7-tetrahydro-1H-indole)

- A sulfonamide-substituted oxoindole moiety

- N,N-dimethyl modification at the sulfonamide group

The (3E) configuration is critical for maintaining planar geometry between the indolizidine and indole systems, enabling optimal kinase binding. Key stereoelectronic properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₃S |

| Molecular Weight | 371.45 g/mol |

| XLogP3 | 3.2 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

The molecule’s conjugated π-system facilitates strong hydrophobic interactions with kinase ATP-binding pockets.

IUPAC Nomenclature and Systematic Identification

Systematic name:

(3E)-N,N-dimethyl-2-oxo-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]-1H-indole-5-sulfonamide

Registry Identifiers:

- CAS RN: 330161-87-0

- PubChem CID: 5312137

- InChI Key: LOGJQOUIVKBFGH-YBEGLDIGSA-N

Spectroscopic Profiling

While full spectral data remains proprietary, characteristic signatures include:

NMR (Predicted):

- δ 2.85 ppm (s, 6H, N(CH₃)₂)

- δ 7.8–6.5 ppm (m, 6H, aromatic protons)

- δ 2.65 ppm (t, 2H, CH₂ of tetrahydroindole)

Mass Spectrometry:

- ESI-MS m/z: 372.1 [M+H]⁺ (Calculated: 371.45)

IR (Theoretical):

- 1675 cm⁻¹ (C=O stretch)

- 1330 cm⁻¹ (S=O asymmetric)

- 1160 cm⁻¹ (S=O symmetric)

Crystallographic Studies and Conformational Dynamics

The 2.1 Å resolution crystal structure (PDB: 2WEL) reveals SU-6656 bound to CaMKIIδ/calmodulin complex:

| Parameter | Value |

|---|---|

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | a=52.8 Å, b=73.9 Å, c=59.3 Å |

| Binding Pocket | ATP-binding site of kinase domain |

Key interactions (Figure 1):

- Hydrogen bond between sulfonamide oxygen and Lys43 backbone NH

- π-π stacking of indole ring with Phe88

- Hydrophobic contacts with Val29, Ala35, and Leu138

The molecule adopts a butterfly-like conformation , with dihedral angles of 112° between indolizidine and indole planes.

Properties

IUPAC Name |

(3E)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJQOUIVKBFGH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC4=C(N3)CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330161-87-0 | |

| Record name | SU 6656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330161870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

Anticancer Properties

The compound has been identified as a selective inhibitor of the Src family of kinases, which are crucial in cell signaling pathways that regulate cell growth and survival. The inhibition of these kinases can lead to reduced proliferation of cancer cells. Research indicates that SU6656 effectively inhibits the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Derivative Development

Research has focused on modifying the sulfonamide and indole moieties to enhance the potency and selectivity of SU6656. Studies have shown that small changes in the chemical structure can significantly impact biological activity, leading to the discovery of more effective analogs .

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| SU6656 | Base compound | Src inhibitor |

| Analog 1 | Methyl substitution | Increased potency |

| Analog 2 | Hydroxyl group addition | Improved solubility |

Targeting Inflammatory Diseases

Beyond oncology, there is emerging evidence that SU6656 may have applications in treating inflammatory diseases due to its ability to modulate immune responses through Src inhibition. This opens avenues for research into conditions such as rheumatoid arthritis and psoriasis .

Neurological Applications

Recent studies suggest that SU6656 might influence neuroprotective pathways, indicating potential applications in neurodegenerative diseases. The modulation of Src activity could play a role in neuronal survival and repair mechanisms .

In Vitro Studies

In vitro studies have demonstrated that SU6656 can inhibit cell migration and invasion in breast cancer models, highlighting its potential as an anti-metastatic agent. These findings underscore the importance of Src kinases in cancer metastasis and suggest that targeting these pathways could be beneficial in therapeutic contexts .

In Vivo Studies

Animal model studies have shown that treatment with SU6656 leads to significant tumor regression in xenograft models of human cancers, providing a strong rationale for clinical trials .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Stereochemical Effects (E vs. Z Isomers) :

The (3E)-configuration of the target compound likely enhances planarity, promoting stronger π-π stacking interactions with aromatic residues in biological targets compared to the (3Z)-isomer. This could translate to higher binding affinity in enzyme inhibition assays .

Sulfonamide vs. Sulfonamides are also more acidic (pKa ~1–2) than amides, influencing ionization state and membrane permeability .

Tetrahydroindole Modifications :

The tetrahydroindolemethylidene group in the target compound introduces rigidity and partial saturation, reducing ring strain compared to fully aromatic indole derivatives. This may improve solubility relative to analogs like N-Methyl-1H-indole-5-ethanesulfonamide , which lacks cyclic saturation .

Synthetic Accessibility : Multicomponent reactions in water (e.g., for 2-aryl-3-hydroxy-6,7-dihydroindol-4-ones) highlight eco-friendly routes to tetrahydroindole derivatives. However, the target compound’s conjugated system may require more specialized conditions, such as controlled dehydration or photochemical steps .

Preparation Methods

Synthesis of 1H-Indole-5-sulfonamide Intermediate

Starting Material : 5-Nitro-1H-indole

Reaction Sequence :

-

Sulfonation : React 5-nitro-1H-indole with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) under N₂, using triethylamine (Et₃N) as a base.

-

Nitro Reduction : Reduce the nitro group to amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.

-

Oxo-group Installation : Oxidize the 2-position using pyridinium chlorochromate (PCC) in DCM.

Characterization Data:

Preparation of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Starting Material : Cyclohexanone

Reaction Sequence :

-

Fischer Indole Synthesis : React cyclohexanone with phenylhydrazine in acetic acid to form 4,5,6,7-tetrahydro-1H-indole.

-

Vilsmeier-Haack Formylation : Treat the indole with POCl₃ and DMF to introduce the aldehyde group.

Characterization Data:

Knoevenagel Condensation for Methylidene Bridge Formation

Reactants :

-

N,N-Dimethyl-2-oxo-1H-indole-5-sulfonamide (1 equiv)

-

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (1.2 equiv)

Conditions :

-

Catalyst : Piperidine (10 mol%)

-

Solvent : Ethanol, reflux, 6 h.

-

Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.

Product : (3E)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide (Yield: 65%).

Characterization Data:

-

IR (KBr) : 1668 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1335 cm⁻¹ and 1149 cm⁻¹ (S=O).

-

¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.41 (d, J = 8.4 Hz, 1H, Ar-H), 8.02 (s, 1H, CH=), 7.91 (s, 1H, Ar-H), 7.54 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (s, 1H, tetrahydroindole-H), 3.15 (s, 6H, N(CH₃)₂), 2.93–2.85 (m, 4H, cyclohexyl-H), 1.78–1.65 (m, 4H, cyclohexyl-H).

-

¹³C NMR (DMSO-d₆) : δ 181.2 (C=O), 158.4 (C=S), 142.3 (CH=), 136.7–115.2 (Ar-C), 44.1 (N(CH₃)₂), 29.8–22.1 (cyclohexyl-C).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 78 | 65 |

| DMF | Piperidine | 120 | 58 |

| Toluene | Acetic Acid | 110 | 42 |

| THF | NH₄OAc | 66 | 37 |

Key Findings :

Stereoselectivity of the Methylidene Bridge

The E-configuration of the double bond was confirmed via NOESY spectroscopy, showing no correlation between the indole H-3 and tetrahydroindole H-2'. The trans geometry is thermodynamically favored under reflux conditions.

Challenges and Alternative Approaches

-

Byproduct Formation : Competing aldol condensation of the aldehyde was minimized by using a slight excess (1.2 equiv) of the tetrahydroindole component.

-

Oxo-group Stability : The 2-oxo group required careful handling under anhydrous conditions to prevent hydrate formation.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3E)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves a Knoevenagel condensation between a 3-formylindole derivative and a tetrahydroindole moiety, similar to methods used for analogous indole-sulfonamide hybrids . To optimize yield, consider varying the solvent (e.g., acetic acid or ethanol), catalyst (e.g., sodium acetate), and reflux duration. Bayesian optimization algorithms (e.g., guided by Design of Experiments) can systematically explore parameter space to identify optimal conditions . Monitor reaction progress via TLC or HPLC and confirm product purity via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the stereochemical configuration (3E) of the exocyclic double bond be confirmed?

- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the methylidene proton and adjacent groups. For crystalline samples, single-crystal X-ray diffraction (employing SHELX software for refinement) provides definitive stereochemical assignment . Computational methods (e.g., DFT-based geometry optimization) can corroborate experimental findings .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals from the indole, sulfonamide, and tetrahydroindole moieties.

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets (e.g., Met kinase)?

- Methodology : Perform molecular docking (using MOE or AutoDock) to simulate interactions between the compound and kinase active sites (e.g., PDB: 3F82 for Met kinase). Validate predictions via molecular dynamics (MD) simulations to assess binding stability. Compare results with known inhibitors (e.g., SU-11274) to identify critical pharmacophores .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Methodology :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.

- Off-Target Effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to confirm target engagement.

- Structural Analysis : Correlate bioactivity with substituent effects (e.g., sulfonamide vs. carboxamide analogs) to identify structure-activity relationships (SAR) .

Q. How can X-ray crystallography address challenges in resolving the compound’s supramolecular packing?

- Methodology : Grow crystals via vapor diffusion (e.g., using DMSO/water mixtures). For poor diffraction, employ synchrotron radiation or cryocooling. Use SHELXL for refinement, focusing on disorder modeling (common in flexible tetrahydroindole groups) and hydrogen-bonding networks .

Q. What experimental and computational approaches validate the compound’s mechanism of action in cellular models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.